![molecular formula C18H12F2N2O3S B300572 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B300572.png)
2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is a chemical compound that has been extensively studied for its potential biomedical applications. This compound is known for its unique chemical structure and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in various biological processes, such as inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
The compound 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Additionally, it has been found to have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify specific targets for drug development. Additionally, it may be useful to explore its potential applications in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research may also be needed to optimize its pharmacokinetic properties and improve its efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide can be achieved by the reaction of 4-fluoroaniline and 3-fluorobenzaldehyde with thiosemicarbazide followed by acetylation. This reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential biomedical applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. These properties make it a promising candidate for drug development.
Eigenschaften
Produktname |
2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
---|---|
Molekularformel |
C18H12F2N2O3S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-[(5E)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H12F2N2O3S/c19-12-4-6-14(7-5-12)21-16(23)10-22-17(24)15(26-18(22)25)9-11-2-1-3-13(20)8-11/h1-9H,10H2,(H,21,23)/b15-9+ |
InChI-Schlüssel |
PGPWULMUFPHJJP-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.